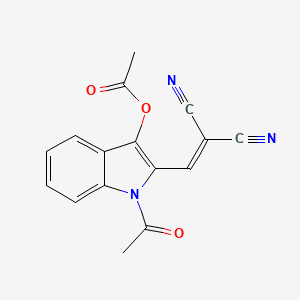![molecular formula C11H17N5 B11758471 [(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11758471.png)
[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine can be achieved through several synthetic routes. One common method involves the reaction of 1,3-dimethyl-5-aminopyrazole with 1-methyl-4-formylpyrazole under basic conditions. The reaction typically proceeds through a nucleophilic substitution mechanism, where the amino group of the 1,3-dimethyl-5-aminopyrazole attacks the formyl group of the 1-methyl-4-formylpyrazole, leading to the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Halides, alkylating agents; reactions often conducted in the presence of a base or catalyst.
Major Products Formed
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antitumor activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which [(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, the compound may bind to enzyme active sites, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context[4][4].
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Dimethyl-5-aminopyrazole
- 1-Methyl-4-formylpyrazole
- 5-Amino-1,3-dimethylpyrazole
Uniqueness
[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine is unique due to its specific substitution pattern and the presence of two pyrazole rings. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C11H17N5 |
|---|---|
Poids moléculaire |
219.29 g/mol |
Nom IUPAC |
1-(2,5-dimethylpyrazol-3-yl)-N-[(1-methylpyrazol-4-yl)methyl]methanamine |
InChI |
InChI=1S/C11H17N5/c1-9-4-11(16(3)14-9)7-12-5-10-6-13-15(2)8-10/h4,6,8,12H,5,7H2,1-3H3 |
Clé InChI |
FTFXMPUHKLAXFR-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(=C1)CNCC2=CN(N=C2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



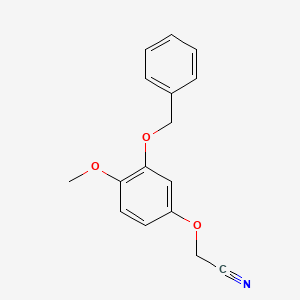
![[2-Fluoro-6-(methoxycarbonyl)pyridin-3-yl]boronic acid](/img/structure/B11758411.png)
![tert-Butyl 5-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B11758428.png)
![2,4,7-Trichloropyrido[4,3-d]pyrimidine](/img/structure/B11758436.png)
![(S)-3-Amino-1-methyl-3,4-dihydropyrido[3,4-b][1,4]oxazepin-2(1H)-one hydrochloride](/img/structure/B11758440.png)

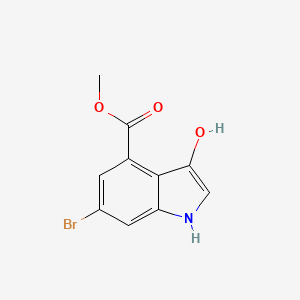
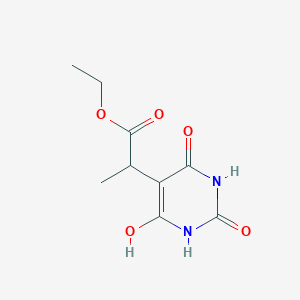
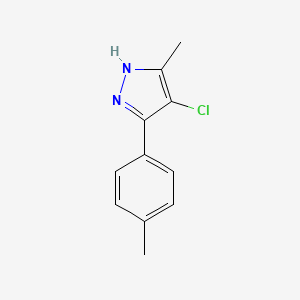
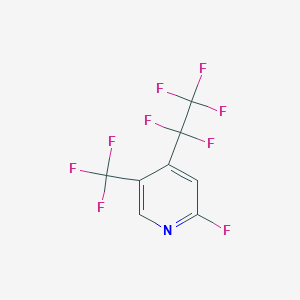
![3-[(4-Ethylpiperazin-1-YL)methyl]-2,5-dimethylbenzaldehyde hydrochloride](/img/structure/B11758476.png)
![(R)-1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-2-amine](/img/structure/B11758501.png)
